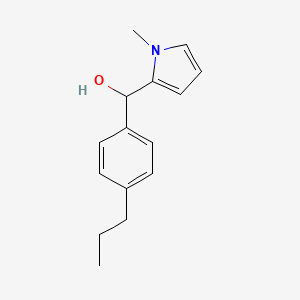
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 4-n-propylphenylmagnesium bromide in the presence of a suitable solvent and catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(4-n-butylphenyl)methanol: This compound has a similar structure but with a butyl group instead of a propyl group.
1-Methyl-2-pyrrolyl-(4-n-ethylphenyl)methanol: This compound has an ethyl group instead of a propyl group and may also show different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(1-methylpyrrol-2-yl)-(4-propylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-3-5-12-7-9-13(10-8-12)15(17)14-6-4-11-16(14)2/h4,6-11,15,17H,3,5H2,1-2H3 |
InChI-Schlüssel |
AAMXOWDKMIQEFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















